molecular formula C15H20O B14359658 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one CAS No. 96450-05-4

3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one

Cat. No.: B14359658
CAS No.: 96450-05-4
M. Wt: 216.32 g/mol
InChI Key: REGIUFZVMMENCC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one: is an organic compound characterized by its unique structure, which includes a hexene backbone with dimethyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylphenylacetone, with 3,5-dimethyl-1-hexene under acidic or basic conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups replace hydrogen atoms on the hexene backbone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or nickel catalysts

    Substitution: Halogens (e.g., bromine, chlorine), hydroxyl groups (OH⁻)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, hydroxylated compounds

Scientific Research Applications

Chemistry: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving similar structures.

Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    3,5-Dimethyl-1-hexene: A structurally similar compound with a hexene backbone and dimethyl substituents.

    3,5-Dimethyl-1-phenyl-1-hexen-3-ol: A related compound with an additional hydroxyl group, making it more reactive in certain chemical reactions.

Uniqueness: 3,5-Dimethyl-1-(3-methylphenyl)hex-4-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.

Properties

CAS No.

96450-05-4

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

3,5-dimethyl-1-(3-methylphenyl)hex-4-en-1-one

InChI

InChI=1S/C15H20O/c1-11(2)8-13(4)10-15(16)14-7-5-6-12(3)9-14/h5-9,13H,10H2,1-4H3

InChI Key

REGIUFZVMMENCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C)C=C(C)C

Origin of Product

United States

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